5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with chloro, dimethylamino, and dimethyl groups, as well as a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the chlorination of a precursor compound using reagents such as triphosgene. The reaction conditions typically include the use of solvents like 1,2-dichloroethane and catalysts such as N,N-dimethylacetamide. The reaction is carried out at elevated temperatures, around 80°C, to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using efficient chlorination reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(dimethylamino)phenyl](phenyl)methanone: Another compound with a similar structure but different functional groups.
5-Chloro-2-pentanone: A compound with a similar chloro substitution but different overall structure and applications.
Uniqueness
5-Chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-2-(dimethylamino)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-6-8(5-12)10(14(3)4)13-7(2)9(6)11/h1-4H3 |
InChI Key |
MGVHOYBAOLXFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N(C)C)C#N |
Origin of Product |
United States |
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